molecular formula C20H24N4O2 B11463332 N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide

N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide

Cat. No.: B11463332
M. Wt: 352.4 g/mol
InChI Key: WYYXITFEEXUQFQ-UHFFFAOYSA-N
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Description

N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by its unique structure, which includes a benzamide moiety attached to a substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may vary, but solvent-free methods and microwave irradiation have been reported to yield high purity products .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and the use of solid supports like aluminum oxide can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Uniqueness: The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. Its specific structure allows for targeted interactions in biological systems and specialized uses in material science.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide

InChI

InChI=1S/C20H24N4O2/c1-4-5-11-22-19-16(12-21)17(13-26-3)18(14(2)23-19)24-20(25)15-9-7-6-8-10-15/h6-10H,4-5,11,13H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

WYYXITFEEXUQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(C(=C1C#N)COC)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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